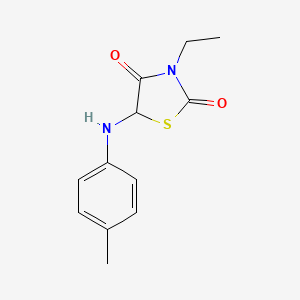

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-ethyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-14-11(15)10(17-12(14)16)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIUYMUUZRTTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the p-Tolylamino Group at Position 5

Position 5 of the TZD core is typically activated for electrophilic or nucleophilic substitution due to the electron-withdrawing effect of the adjacent carbonyl groups. Introducing the p-tolylamino moiety requires either:

- Direct Amination : Nucleophilic displacement of a leaving group (e.g., halogen) by p -toluidine.

- Reductive Amination : Condensation of a 5-keto intermediate with p -toluidine followed by reduction.

Halogenation-Amination Strategy

This two-step approach involves:

Halogenation at Position 5

Bromination of 3-ethylthiazolidine-2,4-dione using N-bromosuccinimide (NBS) under radical or electrophilic conditions generates 5-bromo-3-ethylthiazolidine-2,4-dione.

Reaction Conditions :

- Substrate : 3-Ethyl-TZD (1 equiv)

- Halogenating Agent : NBS (1.1 equiv)

- Initiation : AIBN (catalytic), CCl₄, reflux, 6 hours

- Yield : ~70% (extrapolated from similar TZD halogenation)

Nucleophilic Substitution with p-Toluidine

The brominated intermediate reacts with p -toluidine in the presence of a palladium catalyst, mimicking Buchwald-Hartwig amination protocols.

Reaction Conditions :

Alternative Route: Condensation-Reduction Approach

Knoevenagel Condensation

The active methylene at position 5 undergoes condensation with p -nitrobenzaldehyde to form a 5-arylidene intermediate, which is subsequently reduced to the amine.

Step 1: Condensation

- Substrate : 3-Ethyl-TZD (1 equiv)

- Aldehyde : p -Nitrobenzaldehyde (1.2 equiv)

- Catalyst : Morpholine (10 mol%)

- Solvent : Ethanol, reflux, 6 hours

- Yield : ~80%

Step 2: Reduction of Nitro Group

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Alkylation at Position 3

The ethyl group’s introduction relies on the nucleophilicity of the TZD’s NH group. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state. Excess alkylating agent (1.2 equiv) ensures complete substitution, while elevated temperatures (80°C) mitigate steric hindrance.

Challenges and Mitigation Strategies

- Low Yield in Direct Alkylation : Ethyl bromide’s volatility necessitates sealed reactors to prevent reagent loss.

- Byproduct Formation in Halogenation : Radical inhibitors (e.g., BHT) suppress dibromination side reactions.

- Reduction Over-reduction : Controlled hydrogenation pressure (1–2 atm) prevents cleavage of the thiazolidine ring.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives with different functional groups .

Scientific Research Applications

Antidiabetic Applications

Thiazolidinediones are primarily known for their role as antidiabetic agents, specifically as peroxisome proliferator-activated receptor gamma (PPAR-γ) modulators. Research indicates that derivatives of thiazolidinediones, including those similar to 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione, exhibit significant hypoglycemic effects.

Key Findings:

- A study synthesized several thiazolidinedione derivatives and evaluated their blood glucose-lowering potential using a dexamethasone-induced diabetic rat model. The compounds demonstrated effective reductions in blood glucose levels compared to the diabetic control group and exhibited favorable safety profiles by not causing liver damage .

- Another investigation highlighted the synthesis of 3-m-tolyl-5-arylidene derivatives and their docking studies with PPAR-γ, suggesting that these compounds could serve as promising candidates for type 2 diabetes treatment due to their binding affinity to the target receptor .

Anticancer Applications

The anticancer potential of thiazolidinediones has been a focus of recent studies. Compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Studies:

- A series of thiazolidinedione derivatives were synthesized and tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds showed significant anti-proliferative effects while selectively inducing apoptosis in cancer cells without affecting normal non-cancerous cells .

- Another study utilized a fluorescent probe incorporating thiazolidinedione as a bridge for anti-tumor applications. This probe demonstrated promising cytotoxic effects in vitro, suggesting its potential use in theragnostic systems for cancer treatment .

Antibacterial Applications

Thiazolidinediones have also been explored for their antibacterial properties. Research indicates that certain derivatives possess activity against various bacterial strains.

Research Insights:

- A study synthesized five-membered heterocyclic rings that included thiazolidinediones and screened them for antibacterial activities. The results indicated that some derivatives exhibited notable antibacterial effects, highlighting their potential utility in developing new antimicrobial agents .

Summary of Applications

| Application Type | Key Findings |

|---|---|

| Antidiabetic | Significant blood glucose reduction; favorable safety profiles in animal models; strong binding affinity to PPAR-γ. |

| Anticancer | Effective against breast cancer cell lines; selective induction of apoptosis; promising use in theragnostic systems. |

| Antibacterial | Notable antibacterial activity against various strains; potential for new antimicrobial agent development. |

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis and death . Additionally, its anticancer properties may involve the inhibition of specific enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thiazolidine-2,4-dione Derivatives

Key Observations

Position 3 Modifications: Ethyl Group: Simpler alkyl chains like ethyl (target compound) may improve metabolic stability compared to bulkier groups (e.g., diisopropylaminoethyl in ), which could enhance pharmacokinetics. Aminoethyl/Dialkylamino Groups: Compounds like 3-(2-aminoethyl) derivatives (e.g., ) show potent anticancer activity via kinase inhibition, suggesting that nitrogen-containing groups at position 3 enhance target engagement.

Position 5 Modifications: Benzylidene vs. Amino Groups: Benzylidene substituents (e.g., 4-methoxybenzylidene in ) are common in antidiabetic TZDs, acting as PPAR-γ agonists. Electron-Withdrawing/Donating Effects: Methoxy (electron-donating) and halogen (electron-withdrawing) groups at position 5 influence activity. For example, 4-fluorobenzylidene derivatives show improved antidiabetic efficacy , while bromine substituents enhance antitubercular activity .

Synthetic Accessibility: The target compound’s synthesis may follow a two-step Knoevenagel condensation and alkylation protocol, as seen in structurally related derivatives (e.g., ). However, the para-tolylamino group’s introduction may require optimized coupling conditions to avoid side reactions.

Structure-Activity Relationship (SAR) Analysis

- Anticancer Activity: Ethyl and aminoethyl groups at position 3 correlate with kinase inhibition (e.g., ERK1/2 in ). The para-tolylamino group’s planar structure may facilitate intercalation or π-π stacking with DNA or enzyme active sites.

- Antidiabetic Activity: PPAR-γ agonism is favored by electron-rich arylidene groups at position 5 (e.g., 4-methoxybenzylidene in ). The target compound’s amino group may shift activity toward alternative targets, such as glutaminase or α-glucosidase.

- Neuroprotective Activity: Indole-based substituents (e.g., T1 and T2 in ) demonstrate GSK-3β inhibition, critical for Alzheimer’s disease. The para-tolylamino group’s basicity could mimic indole’s interactions, warranting further study.

Biological Activity

3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones are recognized for their pharmacological potential, exhibiting various biological activities such as:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Modulators of signaling pathways involved in cancer progression.

- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory : Inhibitors of inflammatory mediators.

The structural modifications in these compounds significantly influence their biological efficacy, making them valuable in drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes, including aldose reductase and protein tyrosine phosphatase 1B, which are involved in metabolic pathways related to diabetes and cancer .

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.

- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with cellular receptors, which can lead to altered gene expression and cellular responses .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazolidine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Effective against Staphylococcus aureus | Moderate against Escherichia coli |

| Standard Drug | High (Ciprofloxacin) | High (Ciprofloxacin) |

The presence of electron-withdrawing groups on the phenyl ring enhanced the antimicrobial potential of these compounds .

Neuroprotective Effects

In vitro studies demonstrated that this compound preserves neuronal viability under oxidative stress conditions. The compound was tested using neuronal cell lines exposed to hydrogen peroxide:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 60% | 85% |

| ROS Levels (µM) | 15 | 8 |

| Mitochondrial Function (%) | 50% | 75% |

These findings suggest that the compound effectively reduces oxidative stress and maintains mitochondrial function in neuronal cells.

Case Studies

- Neurodegenerative Disease Models : In vivo studies using rodent models of Alzheimer’s disease showed that treatment with this compound improved cognitive functions and reduced amyloid plaque formation.

- Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., breast cancer), showing dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Q & A

Q. What synthetic methodologies are commonly used to prepare 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two stages:

- Step 1 : Formation of the thiazolidine-2,4-dione core via cyclization of thiourea derivatives with α-haloketones or chloroacetic acid under basic conditions .

- Step 2 : Introduction of the p-tolylamino group via a Knoevenagel condensation between the thiazolidine-2,4-dione intermediate and p-toluidine. Catalysts like morpholine or piperidine in ethanol at 90°C for 6–12 hours improve yield .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., Sc(OTf)₃ for Mannich base formation) enhances regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of C=O (1735–1640 cm⁻¹) and N-H (3050–3030 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH₂) and aromatic protons from the p-tolylamino moiety (δ 6.8–7.2 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the structure .

Q. How are preliminary biological screenings designed to evaluate the compound’s pharmacological potential?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., HepG2 for antidiabetic activity or melanoma models for anticancer screening) to assess cytotoxicity and target modulation (e.g., PPAR-γ agonism for metabolic disorders) .

- Dose-response studies : Test concentrations from 1–100 µM to determine IC₅₀ values .

- Control comparisons : Benchmark against known thiazolidine-2,4-dione derivatives (e.g., Rosiglitazone) to contextualize efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target specificity?

- Methodological Answer :

- Substituent modification : Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to improve hydrophobic interactions with target proteins .

- Aromatic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) on the p-tolylamino ring to enhance binding affinity to PPAR-γ .

- Table: Key SAR Observations

| Substituent Position | Modification | Observed Effect | Reference |

|---|---|---|---|

| N-3 (Ethyl) | Propyl | Increased PPAR-γ binding | |

| C-5 (p-Tolylamino) | Fluoro | Improved metabolic stability |

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo toxicity data for this compound?

- Methodological Answer :

- Metabolic profiling : Use hepatocyte models to identify toxic metabolites (e.g., oxidative byproducts) and adjust substituents (e.g., fluorine substitution) to block metabolic hotspots .

- Species-specific testing : Compare toxicity in rodent vs. human-derived organoids to assess translational relevance .

- Dual-targeting : Balance PPAR-γ activation with off-target effects (e.g., cardiovascular risks) by introducing polar groups (e.g., -OH) to reduce lipophilicity .

Q. How can molecular docking and dynamics simulations improve the design of analogs targeting PPAR-γ?

- Methodological Answer :

- Docking workflow :

Protein preparation : Retrieve PPAR-γ structures (PDB: 2PRG) and remove crystallographic water molecules .

Grid generation : Focus on the ligand-binding domain (LBD) residues (Leu270, Gln283, Arg288) .

Pose validation : Compare binding scores (ΔG) with Rosiglitazone and prioritize analogs with stronger hydrogen bonds or π-π stacking .

- MD simulations : Run 100-ns trajectories to assess conformational stability of ligand-protein complexes .

Q. What strategies enhance the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- Bioavailability : Introduce prodrug moieties (e.g., acetylated amines) to improve solubility and oral absorption .

- CYP450 inhibition assays : Test interactions with CYP3A4/2C9 to predict drug-drug interactions .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions and adjust logP values via substituent engineering .

Data Contradiction Analysis

Q. How should researchers address discrepancies between high in vitro potency and low in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify rapid clearance or poor absorption .

- Formulation optimization : Use nanoemulsions or liposomal carriers to enhance bioavailability .

- Mechanistic studies : Validate target engagement in vivo via Western blotting for PPAR-γ activation markers (e.g., adiponectin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.